1-(3,4-Dimethoxybenzyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea
Description
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S/c1-27-18-9-6-14(11-19(18)28-2)13-21-20(24)22-16-8-7-15-5-4-10-23(17(15)12-16)29(3,25)26/h6-9,11-12H,4-5,10,13H2,1-3H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSDXWVYHCYMAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,4-Dimethoxybenzyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by a urea functional group linked to a tetrahydroquinoline moiety and a 3,4-dimethoxybenzyl substituent. Its molecular formula is , indicating the presence of multiple functional groups that contribute to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of tetrahydroquinoline, including this compound, exhibit significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacteria and fungi. The mechanism of action is believed to involve the disruption of microbial cell membranes and interference with metabolic pathways .
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties in vitro. It appears to modulate inflammatory cytokines and reduce oxidative stress markers in cellular models. This suggests potential applications in treating inflammatory diseases .
Acetylcholinesterase Inhibition
Recent studies have identified the compound as a potent inhibitor of acetylcholinesterase (AChE), an enzyme involved in neurotransmitter breakdown. This activity is particularly relevant for neurodegenerative diseases such as Alzheimer's disease. The compound's IC50 values indicate strong inhibitory effects comparable to established AChE inhibitors .
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of Tetrahydroquinoline : Starting from suitable precursors, tetrahydroquinoline is synthesized through cyclization reactions.
- Urea Formation : The urea moiety is introduced via reaction with isocyanates or carbamates.
- Dimethoxybenzyl Substitution : The final step involves attaching the 3,4-dimethoxybenzyl group through nucleophilic substitution reactions.
These multi-step synthetic routes require careful optimization to maximize yield and purity .
Study 1: Antimicrobial Efficacy
In a comparative study, this compound was tested against standard bacterial strains such as E. coli and S. aureus. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.
Study 2: Neuroprotective Potential
A study evaluating the neuroprotective effects of this compound on neuronal cell lines revealed that it significantly reduced apoptosis induced by oxidative stress. The mechanism was linked to the modulation of apoptosis-related proteins and enhanced antioxidant enzyme activity .
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
The compound is compared to analogs with variations in the sulfonyl group, benzyl substituent, or tetrahydroquinoline scaffold. Below is a detailed analysis:
Table 1: Structural and Molecular Comparison
*Note: The target compound’s molecular formula and weight are extrapolated based on structural similarity to .
Key Observations:
Sulfonyl Group Impact :
- Methylsulfonyl (target compound): Smaller and less bulky than phenylsulfonyl (e.g., 481.6 Da in ), likely improving solubility and reducing steric hindrance during target binding.
- Phenylsulfonyl : Increases molecular weight and hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility .
Phenethyl (): Lacks methoxy groups, reducing polarity but increasing flexibility due to the ethylene spacer.
Tetrahydroquinoline Modifications: Propylsulfonyl (): Aliphatic sulfonyl groups may reduce target affinity compared to aromatic sulfonyl analogs but improve metabolic stability.
Q & A
Q. Q1. What are the recommended synthetic routes for preparing 1-(3,4-Dimethoxybenzyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea, and how do reaction conditions influence yield?
Methodological Answer:
- Route 1: Utilize a urea-forming reaction between an isocyanate intermediate (derived from 3,4-dimethoxybenzylamine) and 1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine. Optimize solvent polarity (e.g., DMF vs. THF) to stabilize intermediates and reduce side reactions .
- Route 2: Apply a carbodiimide-mediated coupling (e.g., EDC/HOBt) between the benzylamine and tetrahydroquinoline sulfonamide precursors. Monitor temperature (0–25°C) to avoid premature decomposition of the sulfonamide group.
- Yield Optimization: Use high-pressure liquid chromatography (HPLC) to track reaction progress. Typical yields range from 45–65%, with impurities arising from incomplete sulfonylation or urea cyclization byproducts.
Q. Q2. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer:
- X-ray Crystallography: Resolve crystal structures (as demonstrated for analogous urea derivatives in ) to confirm stereochemistry and hydrogen-bonding networks.
- Spectroscopic Techniques:
- NMR: Compare H and C NMR shifts with computational predictions (DFT calculations) to verify substituent positions.
- HRMS: Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm mass error.
- Thermal Analysis: Differential scanning calorimetry (DSC) can identify polymorphic transitions, critical for reproducibility in biological assays .
Advanced Research Questions
Q. Q3. What strategies are effective for analyzing contradictory solubility data in aqueous vs. organic media for this compound?
Methodological Answer:
- Hypothesis-Driven Design:
- Data Reconciliation: Apply Hansen solubility parameters to model interactions between the dimethoxybenzyl group and solvents. Contradictions often arise from competing hydrogen-bonding (urea) and hydrophobic (tetrahydroquinoline) motifs.
Q. Q4. How can structure-activity relationship (SAR) studies be designed to probe the role of the methylsulfonyl group in biological activity?
Methodological Answer:
- Analog Synthesis: Prepare derivatives with:
- Sulfonamide replacements: e.g., acetyl or phosphoryl groups.
- Positional isomers: Shift the methylsulfonyl group to the 6- or 8-position of the tetrahydroquinoline ring.
- Biological Assays:
Table 1: Example SAR Data for Methylsulfonyl Derivatives
| Derivative | Substituent Position | IC (nM) | LogP |
|---|---|---|---|
| Parent | 7-position | 12 ± 1.2 | 2.8 |
| Analog A | 6-position | 48 ± 3.5 | 3.1 |
| Analog B | Sulfonamide → Acetyl | >1000 | 1.9 |
Q. Q5. What experimental and computational approaches resolve conflicting crystallographic vs. solution-phase conformational data?
Methodological Answer:
- Dynamic NMR: Monitor temperature-dependent H NMR line broadening to detect rotational barriers in the dimethoxybenzyl group.
- Molecular Dynamics (MD) Simulations: Simulate solvent effects (e.g., DMSO vs. water) on urea backbone flexibility. highlights discrepancies between solid-state (rigid) and solution (flexible) conformers .
- Synchrotron Studies: High-resolution X-ray diffraction (0.8 Å) can resolve electron density ambiguities, particularly around the methylsulfonyl moiety.
Data Contradiction Analysis
Q. Q6. How should researchers address discrepancies in reported logP values between computational models and experimental measurements?
Methodological Answer:
- Experimental Validation:
- Use shake-flask HPLC to measure logP in octanol/water systems.
- Compare with computational tools (e.g., ACD/Labs, MarvinSuite) that account for ionization states.
- Root Cause Analysis: Discrepancies often stem from the compound’s partial ionization at physiological pH (urea pKa ~8–10) or aggregation in nonpolar solvents. Adjust models to include tautomeric equilibria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
